AChE/BChE-IN-12
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Overview
Description
AChE/BChE-IN-12, also known as compound 10b, is a potent inhibitor of acetylcholinesterase, butyrylcholinesterase, and beta-secretase-1. This compound is a 3,5-dimethoxy analogue and has shown significant potential in crossing the blood-brain barrier via passive diffusion. It inhibits the self-aggregation of amyloid-beta monomers, making it a promising candidate for Alzheimer’s disease research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE/BChE-IN-12 involves the preparation of a 3,5-dimethoxy analogue. The detailed synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of a coumarin triazole scaffold.
Reaction Conditions: The reaction involves the use of various reagents and catalysts under controlled conditions. The specific details of the reaction conditions, such as temperature, pressure, and solvent, are crucial for achieving the desired product.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques suitable for industrial applications. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
AChE/BChE-IN-12 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction can produce reduced forms with different pharmacological properties .
Scientific Research Applications
AChE/BChE-IN-12 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model inhibitor in studies exploring the inhibition mechanisms of acetylcholinesterase and butyrylcholinesterase.
Biology: It is employed in research investigating the role of cholinesterases in various biological processes and diseases.
Medicine: this compound is a valuable tool in Alzheimer’s disease research, particularly in studying the inhibition of amyloid-beta aggregation and its effects on cognitive function.
Mechanism of Action
AChE/BChE-IN-12 exerts its effects by inhibiting the activity of acetylcholinesterase, butyrylcholinesterase, and beta-secretase-1. The compound interacts with the peripheral anionic site and catalytic anionic site residues of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Additionally, the inhibition of beta-secretase-1 reduces the formation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease .
Comparison with Similar Compounds
AChE/BChE-IN-12 is unique due to its dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase, as well as its ability to inhibit beta-secretase-1. Similar compounds include:
Donepezil: A selective acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: An inhibitor of both acetylcholinesterase and butyrylcholinesterase, used for Alzheimer’s and Parkinson’s disease.
Galantamine: A reversible acetylcholinesterase inhibitor with additional allosteric modulation of nicotinic receptors .
This compound stands out due to its ability to cross the blood-brain barrier and inhibit multiple targets involved in Alzheimer’s disease, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C23H21N3O6 |
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Molecular Weight |
435.4 g/mol |
IUPAC Name |
8-acetyl-7-[[1-[(3,5-dimethoxyphenyl)methyl]triazol-4-yl]methoxy]chromen-2-one |
InChI |
InChI=1S/C23H21N3O6/c1-14(27)22-20(6-4-16-5-7-21(28)32-23(16)22)31-13-17-12-26(25-24-17)11-15-8-18(29-2)10-19(9-15)30-3/h4-10,12H,11,13H2,1-3H3 |
InChI Key |
PKFPTYFWUOSWAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)OCC3=CN(N=N3)CC4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
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